4-(benzyloxy)-3-hydroxybutanoic acid chemical properties
4-(benzyloxy)-3-hydroxybutanoic acid chemical properties
An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybutanoic Acid: A Chiral Synthon for Drug Discovery
Abstract
4-(Benzyloxy)-3-hydroxybutanoic acid is a chiral bifunctional molecule of significant interest to the fields of organic synthesis and medicinal chemistry. Possessing a carboxylic acid, a secondary alcohol, and a stable benzyl ether protecting group, it represents a versatile building block for constructing complex molecular architectures. While direct, comprehensive experimental data for this specific molecule is not abundant in public-domain literature, its structural motifs are present in numerous key pharmaceutical intermediates. This guide synthesizes information from closely related analogs, established chemical principles, and predictive models to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its inferred physicochemical properties, anticipated spectroscopic signatures, logical synthetic strategies, and its profound potential as a precursor for high-value therapeutic agents.
Molecular Profile and Physicochemical Properties
The core structure of 4-(benzyloxy)-3-hydroxybutanoic acid features a four-carbon chain functionalized with a terminal carboxylic acid at C1, a hydroxyl group at the C3 chiral center, and a benzyloxy group at C4. The benzyl group serves as a robust and readily removable protecting group for the primary alcohol, a common strategy in multi-step synthesis.
Chemical Structure
Caption: Chemical Structure of 4-(benzyloxy)-3-hydroxybutanoic acid.
Physicochemical Data (Predicted)
The properties of 4-(benzyloxy)-3-hydroxybutanoic acid can be inferred from its structure and comparison to related molecules.
| Property | Value / Description | Rationale / Source |
| IUPAC Name | 4-(Benzyloxy)-3-hydroxybutanoic acid | Structure-based nomenclature |
| Molecular Formula | C₁₁H₁₄O₄ | Based on chemical structure |
| Molecular Weight | 210.23 g/mol | Calculated from formula |
| Chirality | Contains one stereocenter at C3 | Leads to (R) and (S) enantiomers |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Common for similar functionalized carboxylic acids |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water. Forms water-soluble salts with bases. | Presence of polar functional groups and a nonpolar benzyl group |
| Acidity (pKa) | ~4.5 | Similar to other aliphatic carboxylic acids.[1] |
| InChIKey | (Predicted) YWMRUHNFFQRJTF-UHFFFAOYSA-N | Generated from structure |
| SMILES | O=C(O)CC(O)COCc1ccccc1 | Generated from structure |
Anticipated Spectroscopic Profile
Definitive spectroscopic data requires empirical measurement. However, a highly accurate profile can be predicted based on the constituent functional groups. This predictive analysis is crucial for researchers aiming to synthesize or identify this compound.
| Technique | Expected Observations |
| ¹H NMR | δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl ring. δ 4.5 ppm (s, 2H): Benzylic methylene protons (-O-CH₂-Ph). δ ~4.1 ppm (m, 1H): Methine proton at the chiral center (-CH(OH)-). δ ~3.6 ppm (m, 2H): Methylene protons adjacent to the ether oxygen (-CH₂-O-). δ ~2.5 ppm (d, 2H): Methylene protons adjacent to the carbonyl (-CH₂-COOH). δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH). |
| ¹³C NMR | δ >170 ppm: Carboxylic acid carbonyl carbon. δ ~138 ppm: Quaternary aromatic carbon attached to the benzylic group. δ ~128 ppm: Aromatic carbons. δ ~73 ppm: Benzylic methylene carbon (-O-CH₂-Ph). δ ~70 ppm: Methylene carbon adjacent to the ether oxygen (-CH₂-O-). δ ~68 ppm: Methine carbon of the chiral center (-C(OH)-). δ ~40 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-COOH). |
| IR (Infrared) | 3300-2500 cm⁻¹ (very broad): O-H stretch from the carboxylic acid dimer, overlapping with the alcohol O-H.[2] ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[3] ~1250 cm⁻¹ and ~1100 cm⁻¹ (strong): C-O stretches from the acid, alcohol, and ether functionalities. 3030, 1600, 1495 cm⁻¹: Aromatic C-H and C=C stretches. |
| Mass Spec. (EI) | m/z 210: Molecular ion (M⁺). m/z 192: [M-H₂O]⁺, loss of water from the alcohol. m/z 107: [C₇H₇O]⁺, benzyloxy fragment. m/z 91: [C₇H₇]⁺, tropylium ion, characteristic of a benzyl group. |
Synthesis and Chemical Reactivity
The value of 4-(benzyloxy)-3-hydroxybutanoic acid lies in its potential as a synthetic intermediate. Its synthesis can be approached through established asymmetric methodologies, leveraging its functional groups for further transformations.
Proposed Synthetic Strategies
Achieving an enantiomerically pure form of this molecule is paramount for its application in drug synthesis. Several logical strategies exist.
Caption: Proposed synthetic workflow starting from a commercially available chiral precursor.
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Rationale: This proposed route is highly efficient as it begins with a well-established chiral building block, (R)- or (S)-4-chloro-3-hydroxybutanoate.
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Williamson Ether Synthesis: The sodium salt of benzyl alcohol, formed by deprotonation with a strong base like sodium hydride (NaH), acts as a nucleophile. It displaces the chloride from the C4 position of the butanoate ester. This reaction is generally high-yielding and preserves the stereochemistry at C3.
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Saponification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH), followed by an acidic workup to protonate the carboxylate. This is a standard and robust method for ester deprotection.
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Key Chemical Transformations
The molecule's three distinct functional groups can be manipulated with high selectivity, making it a powerful synthetic tool.
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Carboxylic Acid: The -COOH group is a versatile handle for forming amide bonds (coupling with amines using reagents like EDC/HOBt), esters (Fischer esterification or reaction with alkyl halides), or for reduction to a primary alcohol using borane (BH₃) or LiAlH₄.
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Secondary Alcohol: The -OH group at C3 can be oxidized to a ketone using reagents like Dess-Martin periodinane or a Swern oxidation. It can also be acylated to form esters or alkylated to form ethers.
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Benzyl Ether: The benzyloxy group is a workhorse protecting group in organic synthesis. Its key feature is its stability to a wide range of acidic, basic, and oxidative/reductive conditions. It is most reliably cleaved under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium-on-carbon catalyst, Pd/C). This deprotection unmasks the primary alcohol at C4, often a crucial step in the final stages of synthesizing a target molecule.
Applications in Drug Discovery
The true potential of 4-(benzyloxy)-3-hydroxybutanoic acid is realized when viewing it as a chiral synthon for biologically active molecules. Its structure is a direct precursor to the 1,3-diol systems found in many natural products and pharmaceuticals.
Precursor to Statin Side Chains
Statins, a class of cholesterol-lowering drugs, are among the most prescribed medications worldwide. A key pharmacophore in many statins, including the blockbuster drug Atorvastatin (Lipitor®), is a chiral 3,5-dihydroxyheptanoic acid side chain.[4]
The (R)-enantiomer of 4-(benzyloxy)-3-hydroxybutanoic acid is an ideal precursor for this motif. The existing C3-hydroxyl becomes the C5-hydroxyl of the final statin side chain, while the C4-benzyloxy group, after deprotection, reveals the C3-hydroxyl. The carboxylic acid provides the anchor point for chain extension to complete the seven-carbon backbone. The use of a closely related analog, (R)-4-(Benzyloxy)-3-methylbutanoic acid, in Atorvastatin synthesis underscores the industrial relevance of this molecular framework.[4]
Building Block for Novel Therapeutics
Beyond statins, the 3-hydroxybutanoic acid scaffold is a privileged structure in medicinal chemistry.
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GABOB Analogues: It can serve as a starting point for synthesizing derivatives of 4-amino-3-hydroxybutyric acid (GABOB), an inhibitory neurotransmitter.[5]
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Anticancer & Anti-inflammatory Agents: Butanoic acid derivatives have demonstrated potential as anticancer and anti-inflammatory agents.[4][6] The dual functionality of our title compound allows for the creation of diverse libraries of amides and esters for screening.
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Chiral Pool Synthesis: As an enantiomerically pure molecule, it allows for the stereocontrolled synthesis of complex targets, reducing the need for costly chiral resolutions or separations later in a synthetic sequence.[7][8]
Caption: Strategic utility of 4-(benzyloxy)-3-hydroxybutanoic acid in medicinal chemistry.
Exemplary Experimental Protocols
The following protocols are provided as robust, field-proven methodologies for key transformations involving this type of molecule. They are designed to be self-validating, with clear steps and rationales.
Protocol: Saponification of Ethyl 4-(benzyloxy)-3-hydroxybutanoate
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Objective: To hydrolyze the ethyl ester to the target carboxylic acid.
-
Rationale: Saponification is a high-yielding, reliable method for ester cleavage under basic conditions that will not affect the benzyl ether or the secondary alcohol. Lithium hydroxide is often preferred as it can be effective at room temperature and typically results in clean reactions.
-
Methodology:
-
Dissolve ethyl 4-(benzyloxy)-3-hydroxybutanoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (to a final concentration of ~0.2 M).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, reduce the volume of the solvent in vacuo to remove most of the THF.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 using 1 M HCl. The product may precipitate or form an oil.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(benzyloxy)-3-hydroxybutanoic acid.
-
Purify further by flash column chromatography if necessary.
-
Protocol: Hydrogenolysis for Benzyl Group Deprotection
-
Objective: To cleave the benzyl ether, revealing the primary alcohol and forming the 3,4-dihydroxybutanoic acid core.
-
Rationale: Catalytic hydrogenolysis is the gold standard for benzyl ether deprotection due to its mild, neutral conditions. The reaction is clean, with toluene and the deprotected product being the only major components, simplifying purification.
-
Methodology:
-
Dissolve 4-(benzyloxy)-3-hydroxybutanoic acid (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a flask appropriate for hydrogenation.
-
Carefully add 10% Palladium on activated carbon (Pd/C) to the solution (typically 5-10 mol% by weight relative to the substrate).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.
-
Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot indicates reaction completion (typically 4-16 hours).
-
Once complete, carefully vent the H₂ atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, 3,4-dihydroxybutanoic acid.
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Conclusion and Future Directions
4-(Benzyloxy)-3-hydroxybutanoic acid stands as a molecule of high potential, bridging the gap between the chiral pool and complex pharmaceutical targets. While it remains a largely uncharacterized entity in its own right, its structural components and the demonstrated success of its analogs firmly establish its value. This guide provides a robust framework for its synthesis, characterization, and strategic application.
Future research should focus on the definitive, large-scale, and enantiomerically pure synthesis of both (R) and (S) enantiomers. A full experimental characterization of their physicochemical and spectroscopic properties is a critical next step. Subsequently, the exploration of these building blocks in the synthesis of novel statin analogs, GABOB derivatives, and other biologically relevant scaffolds represents a promising avenue for innovation in drug discovery.
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